Trimyristin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Profile and Natural Occurrence

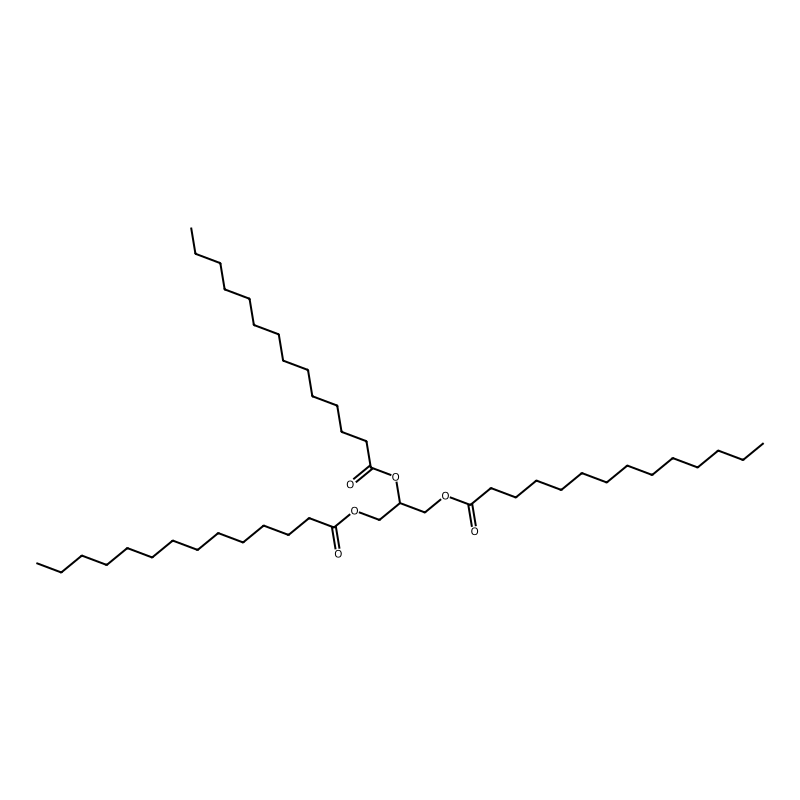

Trimyristin, also known as glyceryl trimyristate, is a saturated fat with the chemical formula C₄₅H₈₆O₆ [1] [2]. The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| Systematic Name | Propane-1,2,3-triyl tri(tetradecanoate) [1] |

| Molecular Mass | 723.177 g·mol⁻¹ [1] [2] |

| Appearance | White to yellowish-gray, odorless solid [1] [3] |

| Melting Point | 56–57 °C [1] |

| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, acetone, benzene, chloroform, and dichloromethane [1] |

| Primary Natural Source | Nutmeg (Myristica fragrans), comprising 20-25% of its dry mass [1] [4] |

This compound is the triglyceride ester derived from glycerol and three units of myristic acid. It is a primary component of nutmeg butter, the fixed oil obtained from the nutmeg seed [4].

Extraction and Analytical Methods

Isolation from Nutmeg

The extraction of this compound from nutmeg is a common organic chemistry experiment due to its high abundance in the spice [1]. The following diagram illustrates a classic Soxhlet extraction setup:

Classical Soxhlet extraction setup for this compound isolation.

A standard laboratory-scale procedure is as follows [5]:

- Procedure: Approximately 1500 g of crushed nutmeg is moistened with ether and placed into a Soxhlet extractor. The nutmeg is continuously extracted with diethyl ether for 24-72 hours until the solvent running through the nutmeg becomes colorless. The resulting ethereal solution is filtered to remove any solid particles, and the solvent is removed via distillation on a water bath, yielding 640-690 g of a crude solid. This crude product is filtered and washed with cold 95% ethyl alcohol, then recrystallized from 3.5 L of 95% ethyl alcohol with mechanical stirring during cooling to prevent oil separation. The final purified this compound is obtained as colorless crystals.

- Yield: 330–364 g from 1500 g of nutmeg [5].

- Alternative Solvent Systems: A mixture of ethyl acetate, ethanol, and water (4.5:4.5:1 v/v/v) under reflux conditions can also extract this compound with about 8% recovery, offering an alternative to traditional ether or dichloromethane [6].

Analysis and Purification

- Purification: The primary method is recrystallization from hot 95% ethyl alcohol [5]. Acetone is also a common solvent for this purpose [1] [6].

- Purity Check: The purity of the isolated compound can be verified by its melting point (56-57°C) and by its saponification number, which is 232 for pure this compound [1] [5].

Pharmaceutical Research Applications

In drug development, this compound is valued as a material for formulating colloidal lipid dispersions to improve the delivery of poorly water-soluble drugs [7].

| Application | Function & Significance |

|---|---|

| Lipid Nanoparticles & Nanoemulsions | Serves as a core lipid matrix material for parenteral (intravenous) administration of lipophilic drugs, enhancing bioavailability and demonstrating low toxicity [7]. |

| Drug Release Studies | Used to create model lipid nanoemulsions for investigating drug release kinetics and transfer rates into lipophilic acceptors, mimicking physiological conditions [7]. |

| Chemical Synthesis | A starting material for the synthesis of myristic acid via saponification (alkaline hydrolysis), a process foundational in organic chemistry education [1] [8]. |

Research shows a clear correlation between a drug's lipophilicity (LogP value) and its release rate from this compound nanoemulsions; higher LogP values result in slower transfer, which is crucial for predicting drug behavior in vivo [7].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | C45H86O6 [chemspider.com]

- 3. This compound 555-45-3 | TCI AMERICA [tcichemicals.com]

- 4. Chemical diversity and pharmacological significance of the ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound [ftp.orgsyn.org]

- 6. Extraction of Betulin, this compound, Eugenol and Carnosic ... [pmc.ncbi.nlm.nih.gov]

- 7. Transfer of Lipophilic Drugs from Nanoemulsions into Lipid ... [pmc.ncbi.nlm.nih.gov]

- 8. Myristic acid [ftp.orgsyn.org]

Natural Sources of Trimyristin

The table below summarizes the primary natural sources of trimyristin and its relative abundance where available.

| Source | Type / Part | Abundance (w/w) | Notes |

|---|---|---|---|

| Nutmeg (Myristica fragrans) [1] [2] | Seed / Kernel | 20 - 25% of dry mass [1] | Most common source for lab isolation; comprises up to 40% of "nutmeg butter" (fixed oil) [2]. |

| Coconut Oil [3] | Oil | Information missing | Listed as a major natural source [3]. |

| Palm Kernel Oil [3] | Oil | Information missing | Listed as a major natural source [3]. |

| Babassu Oil [3] | Oil | Information missing | Listed as a major natural source [3]. |

Protocols for Isolation and Extraction

Here are detailed methodologies for extracting this compound, ranging from classic techniques to more modern, eco-friendly approaches.

Classic Ether Extraction from Nutmeg

This is a standard introductory organic chemistry experiment for isolating this compound [1].

- Principle: Utilizes the high solubility of this compound in diethyl ether at room temperature, followed by crystallization [1].

- Procedure:

- Steam Distillation & Drying: Powdered nutmeg may first undergo steam distillation to remove volatile essential oils. The residual solid is then dried [1].

- Extraction: The dried nutmeg powder is suspended in diethyl ether and stirred at room temperature for a period [1].

- Separation: The ether solution is separated from the solid residue via filtration [1].

- Purification: The ether is removed using rotary evaporation or distillation, yielding crude this compound. Purification is typically achieved by recrystallization from acetone or hot ethanol [1] [4].

The workflow for this classic method can be visualized as follows:

Alternative Eco-Friendly Solvent Extraction

This method uses a less hazardous solvent system of ethyl acetate, ethanol, and water [4].

- Principle: A ternary solvent system (4.5:4.5:1 v/v) can efficiently extract various compounds; this compound requires reflux for good recovery [4].

- Procedure:

- Setup: Powdered nutmeg is placed in a round-bottom flask with the ethyl acetate/ethanol/water solvent mixture (4.5:4.5:1 v/v) [4].

- Reflux: The mixture is heated under reflux for a designated time [4].

- Crystallization: Upon cooling, crude this compound crystals form directly from the reaction mixture [4].

- Isolation: The crystals are collected by filtration and washed with a cold portion of the same solvent system. Recrystallization may not be necessary [4].

The workflow for this alternative method is as follows:

Key Research & Pharmaceutical Applications

Beyond its role as a laboratory model compound, this compound shows significant promise in pharmaceutical research, particularly in drug delivery.

| Application Area | Function / Role | Research Context & Details |

|---|---|---|

| Drug Delivery Systems [5] [6] | Lipid Nanocarrier / Excipient | Used in Solid Lipid Nanoparticles (SLNs) and liposomes to improve drug bioavailability, enable targeted therapy, and provide a stable lipid matrix [5]. |

| Liposome Stabilization [6] | Membrane Stabilizing Component | Hybrid lipids synthesized from myristic acid (derived from this compound) significantly increase the rigidity and stabilize the lipid bilayer of liposomes over a wide temperature range [6]. |

| Prodrug & Carrier Synthesis [6] | Source of Myristic Acid | Acts as a starting material for the chemical synthesis of structured acylglycerols designed to carry bioactive molecules like phytosterols, enhancing their delivery [6]. |

| Laboratory Reagent [3] [1] | Model Compound / Substrate | Primarily used in R&D a standard compound for teaching extraction and saponification, and for preparing myristic acid and its salts [3] [1]. |

Conclusion

This compound serves as a crucial compound bridging natural product chemistry and modern pharmaceutical technology. Its well-documented isolation from nutmeg provides a reliable source for research, while its properties make it a valuable excipient in advanced drug delivery systems.

References

- 1. This compound [en.wikipedia.org]

- 2. Chemical diversity and pharmacological significance of the ... [pmc.ncbi.nlm.nih.gov]

- 3. : What is it and where is it used? this compound [drugs.com]

- 4. Extraction of Betulin, this compound, Eugenol and Carnosic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Acylglycerols of Myristic Acid as New Candidates for ... [pmc.ncbi.nlm.nih.gov]

Trimyristin in Nutmeg Seeds: Technical Extraction, Pharmacological Profile, and Therapeutic Potential

Introduction and Chemical Profile

Trimyristin is a prominent triglyceride naturally abundant in nutmeg seeds (Myristica fragrans), constituting approximately 20-25% of the dried seed's mass. This compound serves as a primary storage lipid and represents a significant source of myristic acid. As a saturated fat with the chemical name propane-1,2,3-triyl tri(tetradecanoate), this compound belongs to the broader class of glycerolipids that are ubiquitous in plant oils and fats. Its substantial presence in nutmeg makes it an ideal candidate for both educational extraction experiments and pharmaceutical investigations.

The compound exhibits distinct physical characteristics including a white to yellowish-gray appearance, melting point of 56–57°C, and solubility profile favoring organic solvents like ethanol, acetone, benzene, chloroform, and diethyl ether while remaining insoluble in water. These properties significantly influence extraction efficiency and methodological approaches. From a pharmaceutical perspective, this compound serves as more than just an inert excipient; emerging research indicates it possesses inherent bioactivity that contributes to nutmeg's broader pharmacological effects, including antimicrobial properties and acetylcholinesterase inhibition relevant to cognitive disorders [1] [2].

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Formula | C₄₅H₈₆O₆ |

| Molar Mass | 723.177 g·mol⁻¹ |

| Appearance | White to yellowish-gray solid |

| Melting Point | 56–57°C |

| Solubility | Soluble in ethanol, acetone, benzene, chloroform, dichloromethane, ether; insoluble in water |

| Flash Point | >110°C |

| Density | 0.862 g/cm³ at 20°C |

Extraction Methodologies and Optimization

Conventional Extraction Protocols

The extraction of this compound from nutmeg seeds typically employs non-polar organic solvents that leverage the compound's high solubility in these media. The conventional approach utilizes steam distillation followed by purification through ether extraction and subsequent distillation or rotary evaporation to remove volatile solvents. Diethyl ether extraction at room temperature demonstrates particular efficiency due to this compound's high solubility, making it a standard introductory-level organic chemistry experiment. This method typically yields this compound representing the substantial 20-25% natural abundance in nutmeg, providing a relatively pure compound with minimal processing requirements [2].

Advanced Solvent Systems

Recent methodological advancements have explored eco-friendly solvent systems that reduce reliance on highly volatile organic solvents. Research indicates that a ternary solvent system comprising ethyl acetate, ethyl alcohol, and water (in a volume ratio of 4.5:4.5:1) under reflux conditions achieves approximately 8.0% product recovery without requiring diethyl ether, dichloromethane, or acetone. This system offers environmental and safety advantages while maintaining respectable extraction efficiency. Crystallization of this compound occurs directly within the cooling extraction solvent, significantly simplifying isolation and purification processes. Comparative studies reveal that while room temperature extraction with this solvent system proves inefficient for this compound, reflux conditions dramatically improve recovery rates, highlighting the critical importance of temperature optimization in extraction protocols [3].

Table 2: Comparative Efficiency of Extraction Methods for this compound

| Extraction Method | Solvent System | Conditions | Efficiency/Recovery |

|---|---|---|---|

| Conventional | Diethyl ether | Room temperature | High (leverages natural 20-25% abundance) |

| Ternary System | Ethyl acetate:ethanol:water (4.5:4.5:1) | Reflux | 8.0% recovery |

| Ternary System | Ethyl acetate:ethanol:water (4.5:4.5:1) | Room temperature | Inefficient |

The extraction workflow below outlines the key decision points in the this compound isolation process:

Figure 1: Experimental workflow for this compound extraction from nutmeg, highlighting key methodological decision points that impact efficiency and purity.

Pharmacological Activities and Mechanisms

Acetylcholinesterase Inhibition and Cognitive Effects

This compound demonstrates significant acetylcholinesterase (AChE) inhibition activity in both in vivo and in vitro studies, as evidenced by research involving memory-deficient mice. Enzyme kinetic studies indicate that this compound, along with myristicin, exhibits a mixed type of inhibition (competitive-noncompetitive) toward AChE. This mechanism reduces AChE activity in nervous tissue, potentially enhancing cholinergic neurotransmission by preserving acetylcholine levels in synaptic clefts. Such activity positions this compound as a promising candidate for managing cognitive disorders including Alzheimer's disease, where AChE inhibitors represent a first-line therapeutic approach to ameliorate cognitive deficits by prolonging the activity of this crucial neurotransmitter [1].

Antimicrobial Properties

Research reveals that this compound possesses substantial antibacterial activity against both gram-positive and gram-negative bacteria. Chloroform extracts of nutmeg seeds containing this compound and myristic acid as chief antibacterial principles demonstrate this broad-spectrum activity. The compound's mechanism likely involves membrane disruption, leading to increased permeability and subsequent bacterial cell death. Additionally, nutmeg extracts exhibit antifungal activity against pathogens including Candida albicans and Aspergillus niger, potentially through similar membrane-targeting mechanisms. These findings support the traditional use of nutmeg in microbial infection management and highlight this compound's contribution to nutmeg's overall antimicrobial profile [1].

Additional Biological Activities

Beyond its direct antimicrobial and cognitive effects, this compound contributes to nutmeg's broader pharmacological spectrum:

- Antioxidant capacity: As a component of nutmeg's chemical matrix, this compound indirectly supports the seed's overall antioxidant activity, which reduces oxidative stress by enhancing the body's natural antioxidant defense mechanisms [4]

- Lipid metabolism modulation: Nutmeg extracts containing this compound affect lipid peroxidation, reduce LDL oxidation, and increase phospholipid and cholesterol excretion, suggesting potential cardiovascular benefits [4]

- Cardioprotective effects: Studies indicate that nutmeg extract improves cardiac metabolism, accelerates cardiac conductivity and ventricular contractility, and prevents cell apoptosis, though this compound's specific contribution requires further elucidation [4]

The following diagram illustrates this compound's multifaceted mechanisms of action and their therapeutic implications:

Figure 2: Multimodal pharmacological mechanisms of this compound and their potential therapeutic applications across various physiological systems.

Analytical Methods and Formulation Strategies

Analysis and Quantification

While the search results don't detail specific analytical methods for this compound, gas chromatography-mass spectrometry (GC-MS) represents a likely approach based on its application for similar compounds in nutmeg. Advanced chromatographic techniques including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be appropriate for purity assessment and quantification. The extraction efficiency can be monitored through radical-scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which indirectly evaluate extraction effectiveness when this compound is part of a complex mixture [5] [3].

Formulation Considerations for Drug Development

The development of this compound-based therapeutics faces significant formulation challenges common to natural products:

- Penetration barriers: Three-dimensional tumor models demonstrate that natural products encounter formidable obstacles including dense extracellular matrix (up to 33-fold increased fibronectin), pH gradients (7.4→6.5), and extreme cell density (6×10⁷ cells/cm³) that limit compound penetration [6]

- Delivery systems: Advanced formulation strategies such as solid lipid nanoparticles (SLNs), liposomes, and cyclodextrin complexation may enhance this compound delivery, though these must balance penetration improvements with preservation of biological activity [1] [6]

- Stability optimization: The compound's stability under various pH and temperature conditions requires careful evaluation, particularly given the acidic microenvironments in pathological conditions like tumors [6]

Table 3: Formulation Challenges and Potential Strategies for this compound-Based Therapeutics

| Challenge | Potential Impact | Formulation Strategy |

|---|---|---|

| Limited Aqueous Solubility | Poor bioavailability | Lipid nanoparticles, cyclodextrin complexation, micellar systems |

| Penetration Barriers | Reduced efficacy in dense tissues | Nanoemulsions, permeation enhancers, stimulus-responsive carriers |

| Stability in Acidic Microenvironments | Compound degradation | pH-protective matrices, enteric coating, prodrug approaches |

| Metabolic Stability | Rapid clearance | Sustained-release formulations, structural analogs |

Research Gaps and Future Directions

The current research landscape reveals several critical areas requiring further investigation to fully realize this compound's therapeutic potential:

- Clinical validation: Despite promising preclinical results for AChE inhibition and antimicrobial activity, well-designed clinical trials are conspicuously absent from the literature [4]

- Mechanistic elucidation: While this compound demonstrates bioactivity, its precise molecular targets and structure-activity relationships remain inadequately characterized [1]

- Synergistic potential: The interaction effects between this compound and other nutmeg constituents (e.g., myristicin, elemicin) warrant systematic investigation to evaluate potential synergistic or antagonistic activities [5]

- Toxicological profile: Comprehensive dose-response studies and detailed safety assessments are necessary, particularly given nutmeg's known psychoactive properties at high doses [4] [1]

- Formulation optimization: Advanced drug delivery systems specifically designed for this compound could potentially overcome its physicochemical limitations and enhance therapeutic efficacy [6]

Future research priorities should include the development of standardized extraction protocols to ensure consistent this compound content across preparations, implementation of advanced analytical methods for precise quantification, and exploration of structure-activity relationships through semisynthetic derivatives to enhance potency and optimize pharmacological properties.

Conclusion

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. Extraction of Betulin, this compound, Eugenol and Carnosic ... [mdpi.com]

- 4. Therapeutic, and pharmacological prospects of nutmeg seed [sciencedirect.com]

- 5. Nutmeg Beyond Spice: A Review on Its Therapeutic Potential ... [pmc.ncbi.nlm.nih.gov]

- 6. Formulation Strategies for Immunomodulatory Natural ... [pmc.ncbi.nlm.nih.gov]

Solubility & Physicochemical Properties of Trimyristin

Trimyristin is a triglyceride predominantly found in nutmeg butter. Its solubility and behavior in various solvents and lipid systems are fundamental for its use in pharmaceutical formulations.

The table below summarizes key solubility and melting point information available from recent research:

| Property | Details/Solvent System | Condition/Temperature | Observation/Value | Source Context |

|---|---|---|---|---|

| Extraction Solubility | Ethyl Acetate:Ethanol:Water (4.5:4.5:1, v/v/v) | Reflux | 8.0% recovery from nutmeg; crystals formed upon cooling [1] | |

| Extraction Solubility | Diethyl Ether or Dichloromethane | Reflux | Common method for extraction from nutmeg [1] | |

| Melting Point | Not Specified | > Room Temperature | Exists in solid phase at room temperature, a key property for SLNs [2] | |

| Drug Solubility Screening | Cetyl Palmitate (Solid Lipid) | Heated to 80°C | Method to assess Ivacaftor solubility in solid lipids [3] | |

| Drug Solubility Screening | This compound (Solid Lipid) | Heated to 80°C | Method to assess Ivacaftor solubility in solid lipids [3] |

Experimental Protocols for Working with this compound

Here are detailed methodologies for key procedures involving this compound, from its extraction to its application in formulating lipid nanoparticles.

Extraction of this compound from Nutmeg

This protocol is adapted from an eco-friendly approach that uses a ternary solvent system [1].

- Principle: this compound is extracted from ground nutmeg using a heated solvent system where its solubility is high, and then recovered through crystallization upon cooling.

- Materials:

- Raw Material: Dried, ground nutmeg.

- Solvents: Ethyl acetate, ethanol, and water.

- Equipment: Reflux apparatus, heating mantle, vacuum filtration system.

- Procedure:

- Prepare Solvent: Mix ethyl acetate, ethanol, and water in a volume ratio of 4.5:4.5:1.

- Extract: Place ground nutmeg in a reflux apparatus and add the solvent mixture. Heat under reflux for several hours.

- Crystallize: After heating, allow the solution to cool slowly to room temperature. This compound will crystallize from the solution as it cools.

- Isolate: Collect the crude this compound crystals by vacuum filtration.

- Wash and Dry: Wash the crystals with a small amount of cold, fresh solvent mixture and allow them to dry. The product obtained is typically pure enough for many applications without needing recrystallization from acetone [1].

The workflow for this extraction process is summarized in the following diagram:

Preparation of this compound-based Solid Lipid Nanoparticles (SLNs)

This method describes a general hot homogenization-ultrasonication technique for formulating SLNs, using Ivacaftor-loaded SLNs as a specific example [3].

- Principle: A lipid phase containing the drug and melted this compound is emulsified in a hot aqueous surfactant solution. High-energy processes then reduce the droplet size to the nanoscale, forming nanoparticles upon cooling.

- Materials:

- Lipid: this compound.

- Drug: Active pharmaceutical ingredient (e.g., Ivacaftor).

- Surfactant Solution: Aqueous solution of a surfactant like Polysorbate 20.

- Equipment: Water bath, high-speed homogenizer, probe sonicator.

- Procedure:

- Melt Lipid: Heat this compound in a water bath to 5-10°C above its melting point (e.g., 80°C).

- Disperse Drug: Disperse the drug into the molten lipid melt with stirring until it is fully dissolved or uniformly dispersed.

- Heat Aqueous Phase: Heat the surfactant solution to the same temperature as the lipid phase (e.g., 80°C).

- Form Primary Emulsion: Add the aqueous phase to the lipid phase while stirring vigorously. Immediately homogenize the mixture using a high-speed homogenizer (e.g., at 10,000 rpm for 5 minutes).

- Form Nanoemulsion: Process the hot coarse emulsion using a probe sonicator to reduce the particle size to the nanoscale.

- Form SLNs: Allow the resulting nanoemulsion to cool at room temperature. As the lipid solidifies, it forms solid lipid nanoparticles [3].

Screening Drug Solubility in Solid Lipids

This unconventional method is used to estimate the solubility of a drug (e.g., Ivacaftor) in solid lipids like this compound [3].

- Principle: The minimal amount of molten lipid required to dissolve a fixed amount of drug at a specific temperature is determined.

- Procedure:

- Accurately weigh about 10 mg of the drug into a glass vial.

- Add an excess of melted this compound (heated to e.g., 80°C) to the vial while stirring continuously.

- Continue adding small, recorded portions of the molten lipid until a clear solution is formed, indicating complete dissolution of the drug.

- The solubility is expressed as the ratio of the amount of lipid used to the amount of drug dissolved [3].

Pharmaceutical Applications in Drug Delivery

This compound is recognized as a valuable solid lipid excipient for constructing drug delivery carriers, primarily due to its biocompatibility and ability to form a solid matrix that controls drug release.

- Role in Solid Lipid Nanoparticles (SLNs): this compound is classified as a triglyceride used to form the solid core of SLNs. These nanoparticles (50-1000 nm in diameter) are used for the delivery of various antimicrobial and other drugs [2]. The solid matrix at room temperature provides a platform for controlled release.

- Formulation Considerations: When used in SLNs, factors like the amount of lipid (X1) and amount of surfactant (X2) are critical independent variables that are optimized. They directly impact dependent variables such as particle size and entrapment efficiency (Y1 & Y2) [3]. A general workflow for developing such a formulation is illustrated below.

References

Chemical & Physical Properties of Trimyristin

The table below summarizes the key identifiers and physical characteristics of trimyristin for a quick reference.

| Property | Value / Description |

|---|---|

| Systematic IUPAC Name | Propane-1,2,3-triyl tri(tetradecanoate) [1] |

| CAS Registry Number | 555-45-3 [2] [3] |

| Molecular Formula | C₄₅H₈₆O₆ [1] [2] [3] |

| Molecular Weight | 723.18 g/mol [2] |

| Appearance | White to yellowish-gray, crystalline solid [1] [2] |

| Melting Point | 55–60 °C (commercial); 56–57 °C (reference) [1] [2] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, diethyl ether, chloroform, dichloromethane, benzene [1] |

Experimental Protocols

Isolation from Nutmeg

The isolation of this compound from nutmeg is a common introductory organic chemistry experiment due to its high concentration in the spice (20-25% of the dry mass) [1]. The following workflow outlines the core steps for this extraction and purification process.

Diagram of the isolation workflow for this compound from nutmeg.

- Principle: Separation leverages the high solubility of this compound in organic solvents like diethyl ether at room temperature, while other components in nutmeg remain less soluble [1].

- Key Steps:

- Extraction: Ground nutmeg is soaked in diethyl ether [1].

- Filtration: The mixture is filtered to remove insoluble solid residues [1].

- Solvent Removal: The ether is evaporated from the filtrate using distillation or rotary evaporation, yielding crude this compound [1].

- Purification: The crude product can be purified via recrystallization to obtain pure this compound [1].

HPLC-MS Analytical Method

For precise analysis, an HPLC-MS method can be used for triglyceride mixtures including this compound [4].

- Column: Lipak, 3.2 x 100 mm, 5 µm, 100 Å (dual ended) [4].

- Mobile Phase: Gradient from MeOH/EtOH – 60/40% to 10/90% over 10 minutes [4].

- Buffer: Ammonium formate (10 mM) with Formic Acid (0.05%) [4].

- Flow Rate: 0.5 ml/min [4].

- Detection: ESI-SIM monitoring specific adducts:

[M+NH₄]⁺(m/z 741 for this compound) and[M+HCOOH+H]⁺[4].

References

Comprehensive Application Notes and Protocols: Trimyristin Extraction from Myristica fragrans for Pharmaceutical Research and Development

Introduction and Chemical Background

Trimyristin (systematic name: propane-1,2,3-triyl tri(tetradecanoate)) is a saturated triglyceride that serves as the principal component of nutmeg fixed oil, commercially known as nutmeg butter. This compound represents a natural triglyceride where all three hydroxyl groups of glycerol are esterified with myristic acid, a C14 saturated fatty acid. With the chemical formula C₄₅H₈₆O₆ and molecular weight of 723.177 g·mol⁻¹, this compound presents as a white to yellowish-gray solid at room temperature with a characteristic melting point of 56-57°C [1]. The compound is highly soluble in nonpolar organic solvents including chloroform, ether, acetone, and benzene, but exhibits limited solubility in cold alcohol and is practically insoluble in water [1].

In the context of nutmeg composition, this compound constitutes a substantial portion of the seed's fixed oil content, which ranges from 25-40% of the dry weight of high-quality nutmeg kernels [2]. This significant abundance makes nutmeg one of the most practical natural sources for this compound isolation in both research and industrial settings. The fixed oil of nutmeg exists alongside the volatile essential oil (5-15% of kernel weight), which contains the aromatic compounds responsible for nutmeg's characteristic odor and flavor, including sabinene, α-pinene, β-pinene, myristicin, and elemicin [2] [3]. The presence of these volatile compounds alongside this compound necessitates careful consideration during extraction to either preserve or separate these components based on the intended application.

Extraction Methods Comparison

The extraction of this compound from nutmeg has evolved significantly, with both conventional and modern approaches offering distinct advantages and limitations. The selection of an appropriate extraction method depends on multiple factors including target yield, purity requirements, processing time, environmental impact, and equipment availability.

Table 1: Comparison of this compound Extraction Methods from Nutmeg

| Extraction Method | Extraction Solvent | Temperature | Time | Crude Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| Soxhlet Extraction | Diethyl ether, Dichloromethane | Solvent boiling point | 4-8 hours | 17-25% | Exhaustive extraction, simple apparatus | High solvent consumption, long duration, thermal degradation risk |

| Microwave-Assisted Extraction (MAE) | Ethanol (95%) | 86°C | 15 minutes | 20.3% | Rapid, high efficiency, reduced solvent use, greener profile | Specialized equipment required, limited scalability |

| Reflux Extraction | Ethanol (95%) | Solvent boiling point | 60 minutes | 20.2% | Consistent results, simple setup | Moderate duration, higher energy input |

| Room Temperature Maceration | Diethyl ether | Ambient | 15 minutes | 17.3% | Minimal equipment, no energy input | Lower yield, solvent volatility concerns |

| Green Solvent System | Ethyl acetate:ethanol:water (4.5:4.5:1) | Reflux | 60 minutes | ~8% | Environmentally friendly, reduced toxicity | Lower yield, complex solvent system |

Performance Analysis of Extraction Methods

Microwave-assisted extraction (MAE) with ethanol has emerged as a particularly efficient method, yielding approximately 20.3% crude this compound in just 15 minutes at 86°C [4]. This represents a significant improvement in extraction efficiency compared to conventional room temperature diethyl ether extraction (17.3% yield). The enhanced performance of MAE stems from microwave energy directly interacting with polar molecules in the plant matrix, generating internal heating that ruptures cell walls and facilitates solvent penetration [4].

Solvent selection critically influences both extraction efficiency and environmental impact. While diethyl ether has traditionally been used in educational laboratories due to its excellent extraction profile, significant safety concerns exist regarding its high flammability and tendency to form explosive peroxides upon storage [4]. Ethanol presents a greener alternative with reduced toxicity and comparable efficiency when used with MAE or reflux methods. The ethyl acetate:ethanol:water system (4.5:4.5:1) offers an even more environmentally benign approach, though with compromised yield [5].

Traditional methods like Soxhlet extraction and room temperature maceration remain relevant in resource-limited settings or for educational purposes, though they generally offer lower efficiency or longer processing times. Recent innovations in supercritical fluid extraction, particularly using CO₂, show promise for high-purity this compound isolation without solvent residues, though equipment costs remain prohibitive for many applications [6] [7].

Detailed Experimental Protocols

Microwave-Assisted Extraction Using Ethanol

Principle: This method utilizes microwave energy to rapidly heat the nutmeg-solvent mixture, disrupting plant cell structures and enhancing solvent penetration for efficient this compound extraction [4].

Table 2: Reagents and Equipment for Microwave-Assisted Extraction

| Component | Specification | Purpose |

|---|---|---|

| Nutmeg | Commercially available, finely ground | Raw material source |

| Extraction Solvent | 95% ethanol | Primary extraction medium |

| Microwave Reactor | Anton Paar Monowave 450 or equivalent | Controlled microwave heating |

| Extraction Vessel | 30 mL sealed microwave vial | Contain reaction under pressure |

| Filtration Setup | Glass funnel & filter paper | Solid-liquid separation |

| Concentration System | Rotary evaporator | Solvent removal |

Procedure:

- Plant Material Preparation: Weigh 4.000 g of finely ground nutmeg into a 30 mL microwave vial.

- Solvent Addition: Add 10 mL of 95% ethanol to the vial and seal securely.

- Microwave Extraction: Place the vial in the microwave reactor and program the following parameters:

- Ramp time: As fast as possible to 86°C

- Hold temperature: 86°C

- Hold time: 15 minutes

- Stirring: Continuous at medium speed

- Cooling: After completion, cool the mixture to 55°C using the reactor's cooling function.

- Filtration: Carefully open the vial and filter the mixture by gravity while warm to separate the solid residue.

- Concentration: Transfer the filtrate to a pre-weighed round-bottom flask and concentrate using a rotary evaporator (40°C water bath).

- Product Collection: The resulting crude this compound appears as a yellow/orange solid with an expected yield of approximately 20% (0.80 g).

Conventional Solvent Extraction Methods

Principle: These methods rely on solvent penetration at various temperatures to dissolve and extract this compound from the nutmeg matrix.

A. Ethanol Reflux Extraction:

- Charge 4.000 g of ground nutmeg and 10 mL of 95% ethanol into a 100 mL round-bottom flask.

- Attach a water-cooled condenser and heat the mixture to reflux using a heating mantle or oil bath.

- Maintain gentle reflux for 60 minutes with occasional swirling.

- Cool the mixture to room temperature and filter by gravity.

- Concentrate the filtrate using rotary evaporation to obtain crude this compound (expected yield: ~20.2%) [4].

B. Diethyl Ether Maceration (Room Temperature):

- Place 4.000 g of ground nutmeg in a 100 mL round-bottom flask.

- Add 10 mL of diethyl ether and stir magnetically at room temperature for 15 minutes.

- Filter the mixture into a pre-weighed flask, using 2-3 mL additional ether for transfer.

- Evaporate the solvent carefully using a rotary evaporator (avoid heating due to ether flammability).

- Obtain crude this compound as a yellow solid (expected yield: ~17.3%) [4].

Purification and Recrystallization Protocol

Principle: Crude this compound contains co-extracted compounds including essential oils and unsaturated fats that can be removed through recrystallization.

Procedure:

- Transfer the crude this compound (0.921 g) to a 50 mL beaker.

- Heat 10 mL of acetone in a 50 mL Erlenmeyer flask on a steam bath until nearly boiling.

- Immediately transfer the hot acetone to the beaker containing the crude product.

- Reheat the mixture on the steam bath with swirling until most solids dissolve.

- Quickly filter hot by gravity to remove insoluble impurities.

- Allow the filtrate to cool slowly to room temperature, then place in an ice bath (~0°C) for 15-20 minutes to complete crystallization.

- Collect crystals by vacuum filtration and wash with 2 mL of ice-cold acetone.

- Dry the purified this compound in air or a desiccator, obtaining white crystalline solid with typical recovery of 5-6% from the crude material [4].

Analytical Methods and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR (300 MHz, CDCl₃): δ 5.27 (m, 1H), 4.30 (dd, J = 4.2, 11.7 Hz, 2H), 4.15 (dd, J = 6.0, 11.7 Hz, 2H), 2.31 (m, 6H), 1.63 (m, 6H), 1.12-1.40 (m, 60H), 0.89 (t, J = 6.6 Hz, 9H) [4].

- ¹³C-NMR (75 MHz, CDCl₃): δ 173.5, 173.1 (ester carbonyls), 69.1, 62.3 (glycerol backbone), 34.5, 34.3, 32.2, 29.9, 29.7, 29.6, 29.4, 29.3 (methylene chains), 25.1, 22.9, 14.3 (terminal methyl groups) [4].

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Characteristic absorption at 1738 cm⁻¹ (strong, ester C=O stretch), 1160-1240 cm⁻¹ (C-O ester stretches), and 2850-2950 cm⁻¹ (aliphatic C-H stretches) [4].

Melting Point Determination:

- Pure this compound exhibits a sharp melting point at 56-57°C [1]. The melting point serves as a valuable preliminary indicator of purity, with depressed or broad melting ranges suggesting impurities.

Quality Control and Purity Assessment

Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound

| Parameter | Specification | Test Method |

|---|---|---|

| Appearance | White to off-white crystalline solid | Visual examination |

| Identification | IR spectrum matches reference | FT-IR spectroscopy |

| Melting Point | 56-57°C | Capillary method |

| Purity | NLT 95% (by HPLC) | Reverse-phase HPLC |

| Residual Solvents | Meets ICH guidelines | GC-MS |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Microbial Limits | ≤1000 cfu/g | USP <61> |

High-Performance Liquid Chromatography (HPLC) Method:

- Column: C18 reverse phase (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile:tetrahydrofuran (90:10 v/v)

- Flow Rate: 1.0 mL/min

- Detection: Evaporative light scattering detector (ELSD) or UV detection at 210 nm

- Injection Volume: 10 μL

- System Suitability: this compound peak with retention time ~8.5 minutes, resolution NLT 2.0 from closest impurity

Applications in Pharmaceutical Research

This compound possesses significant pharmaceutical relevance beyond its traditional use as an excipient. Recent investigations have revealed promising biological activities and applications in drug delivery systems.

Acetylcholinesterase Inhibition: this compound demonstrates significant AChE inhibition activity in both in vivo and in vitro studies, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease [8]. Enzyme kinetic studies indicate that this compound exhibits a mixed (competitive-noncompetitive) type of inhibition toward AChE, which may enhance cognitive function by prolonging acetylcholine activity in synaptic clefts [8].

Antimicrobial Properties: Chloroform extracts of nutmeg containing this compound and myristic acid as principal components demonstrate potent antibacterial activity against both gram-positive and gram-negative bacteria [8]. This antimicrobial activity may be leveraged in topical formulations or as adjunct therapy in infectious disease treatment.

Drug Delivery Systems: this compound has been incorporated into solid lipid nanoparticles (SLNs) as a matrix material for controlled drug delivery [8]. Its lipophilic nature and compatibility with various active pharmaceutical ingredients make it suitable for enhancing drug encapsulation efficiency, particularly for hydrophilic drugs through hydrophobic ion pairing approaches.

Chemopreventive Potential: While myristicin (a component of nutmeg essential oil) has been more extensively studied for chemopreventive properties, this compound's presence in nutmeg extracts contributes to the overall bioactivity profile, including induction of detoxifying enzyme systems like glutathione S-transferase [8].

Conclusion

The extraction of this compound from Myristica fragrans represents a valuable natural product isolation procedure with significant applications in pharmaceutical research and development. The microwave-assisted extraction method using ethanol provides an optimal balance of efficiency, safety, and environmental considerations, yielding approximately 20% crude this compound in just 15 minutes. This represents a substantial improvement over traditional diethyl ether extraction, which poses significant safety hazards including peroxide formation and high flammability.

The comprehensive characterization protocols outlined, including spectroscopic analysis and quality control specifications, ensure the production of pharmaceutical-grade this compound suitable for research and formulation applications. The emerging biological activities of this compound, particularly its acetylcholinesterase inhibition and potential applications in drug delivery systems, underscore the continuing relevance of this natural triglyceride in modern pharmaceutical science.

Future directions may include further optimization of green extraction techniques, exploration of synthetic derivatives with enhanced bioactivity, and expanded applications in nanoparticle drug delivery systems. The protocols and analytical methods detailed in this document provide a robust foundation for these continued investigations while maintaining compliance with good laboratory practices and safety standards.

References

- 1. This compound [en.wikipedia.org]

- 2. Section VI-Composition and constituents of nutmeg and ... [fao.org]

- 3. Nutmeg Oil - an overview [sciencedirect.com]

- 4. Microwave-Assisted Extraction of this compound from Nutmeg using Ethanol: A Greener Approach for the Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]

- 5. Extraction of Betulin, this compound, Eugenol and Carnosic ... [pmc.ncbi.nlm.nih.gov]

- 6. Essential oils: Advances in extraction techniques, chemical ... [sciencedirect.com]

- 7. The Science Behind Nutmeg Oil: for Culinary Purity in 2025 [globalessentialoil.id]

- 8. This compound - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols for Trimyristin Isolation, Analysis and Pharmaceutical Applications

Introduction to Trimyristin

Chemical Background and Properties

This compound (systematic IUPAC name: Propane-1,2,3-triyl tri(tetradecanoate)) is a saturated triglyceride with the chemical formula C₄₅H₈₆O₆ and a molecular weight of 723.177 g·mol⁻¹. This compound appears as a white to yellowish-gray solid that is odorless and insoluble in water, but exhibits good solubility in various organic solvents including ethanol, acetone, diethyl ether, chloroform, dichloromethane, and benzene. This compound has a melting point of 56–57°C and a boiling point of 311°C at standard atmospheric pressure. Its density is reported as 0.862 g/cm³ at 20°C, increasing to 0.8848 g/cm³ at 60°C. [1]

Natural Occurrence and Significance

This compound occurs naturally as a major component in several vegetable fats and oils, most notably in nutmeg (Myristica fragrans), where it constitutes 20-25% of the dried seed mass. [1] It is also found in coconut oil and palm kernel oil, though in smaller quantities. [2] The high concentration of this compound in nutmeg makes this spice an ideal source for isolation experiments, which has become a standard introductory-level college organic chemistry exercise. [1] Beyond its educational value, this compound has gained significant interest in pharmaceutical research, particularly in the development of solid lipid nanoparticles (SLNs) for drug delivery systems. [3]

Extraction and Isolation Methods

Traditional Extraction Protocol

The conventional method for this compound isolation from nutmeg utilizes steam distillation followed by organic solvent extraction, typically with diethyl ether or dichloromethane. [1]

2.1.1 Materials and Equipment

- Source Material: Dried, ground nutmeg seeds (20-25% this compound content by mass) [1]

- Solvents: Diethyl ether or dichloromethane (ACS reagent grade)

- Equipment: Steam distillation apparatus, rotary evaporator, filtration setup, crystallization vessel

2.1.2 Step-by-Step Procedure

- Steam Distillation: Subject 100 g of finely ground nutmeg to steam distillation to remove essential oils and other volatile components.

- Solvent Extraction: Extract the steam-distilled nutmeg powder with 300 mL diethyl ether at room temperature for 2 hours with continuous stirring.

- Filtration: Remove insoluble residues by vacuum filtration through Whatman No. 1 filter paper.

- Solvent Evaporation: Concentrate the filtrate using rotary evaporation at reduced pressure and temperatures below 40°C.

- Crystallization: Dissolve the crude extract in minimal hot acetone and allow to cool slowly for crystal formation.

- Collection: Collect crystals by vacuum filtration and wash with cold acetone.

- Drying: Dry the purified this compound in a desiccator under vacuum overnight.

2.1.3 Expected Yield and Purity

This traditional method typically yields 15-20% this compound by mass relative to the starting nutmeg material, with purity exceeding 90% after a single crystallization step. The product can be further purified by recrystallization from acetone or ethanol if higher purity is required. [1]

Eco-Friendly Extraction Method

An alternative environmentally conscious approach utilizes a ternary solvent system to reduce reliance on hazardous organic solvents. [4]

2.2.1 Materials and Equipment

- Solvent System: Ethyl acetate, ethyl alcohol, and water (4.5:4.5:1 v/v/v)

- Equipment: Reflux apparatus, temperature-controlled heating mantle, crystallization apparatus

2.2.2 Step-by-Step Procedure

- Charge Reactor: Combine 50 g of ground nutmeg with 500 mL of the ethyl acetate/ethanol/water solvent system (4.5:4.5:1 v/v/v) in a round-bottom flask equipped with a reflux condenser.

- Reflux Extraction: Heat the mixture under reflux with continuous stirring for 4-6 hours.

- Hot Filtration: While maintaining temperature, filter the mixture through preheated filter paper to remove plant debris.

- Crystallization: Allow the filtrate to cool slowly to room temperature, then further to 4°C to promote crystallization.

- Isolation: Collect crystals by vacuum filtration and wash with a small volume of cold solvent mixture.

- Drying: Dry the product under vacuum at room temperature.

2.2.3 Performance Metrics

This method achieves approximately 8% recovery of this compound without requiring additional purification steps, as crystals form directly from the extraction solvent upon cooling. [4]

Comparative Analysis of Extraction Methods

Table 1: Comparison of this compound Extraction Methods

| Parameter | Traditional Ether Extraction | Eco-Friendly Ternary System |

|---|---|---|

| Extraction Solvent | Diethyl ether or dichloromethane | Ethyl acetate/ethanol/water (4.5:4.5:1) |

| Extraction Temperature | Room temperature | Reflux conditions |

| Extraction Time | 2 hours | 4-6 hours |

| Yield | 15-20% | ~8% |

| Purity | >90% (after crystallization) | >95% (direct from extraction) |

| Environmental Impact | High (hazardous solvents) | Lower (less hazardous solvents) |

| Safety Considerations | Flammability concerns | Reduced flammability risk |

| Additional Purification | Crystallization from acetone required | Typically not required |

Analytical Methods and Characterization

HPLC-MS Analysis Protocol

3.1.1 Chromatographic Conditions

Table 2: HPLC-MS Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | Lipak mixed-mode stationary phase, 3.2 × 100 mm, 5 μm, 100 Å |

| Mobile Phase | Gradient: MeOH/EtOH (60/40-10/90%) over 10 minutes |

| Buffer | Ammonium formate (10 mM) with formic acid (0.05%) |

| Flow Rate | 0.5 mL/min |

| Detection | ESI-SIM: [M+NH₄]⁺ (m/z 741 for this compound) |

| Injection Volume | 5-10 μL |

| Column Temperature | Ambient |

3.1.2 Sample Preparation

- Standard Solution: Dissolve 10 mg of this compound standard in 10 mL methanol to prepare 1 mg/mL stock solution.

- Calibration Standards: Prepare serial dilutions in methanol covering concentration range of 0.1-100 μg/mL.

- Sample Extraction: Extract sample material using appropriate method and dissolve in methanol for analysis.

This method effectively separates this compound from related triglycerides including tricaprylin, tricaprin, trilaurin, and tripalmitin based on their increasing chain lengths and mass-to-charge ratios. [2]

Structural Characterization Techniques

- Melting Point Determination: The sharp melting point of 56-57°C provides preliminary confirmation of this compound purity. [1]

- Thin Layer Chromatography (TLC): Useful for monitoring extraction progress and preliminary purity assessment using silica gel plates with hexane:ethyl acetate (4:1) mobile phase.

- Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation through characteristic triglyceride proton and carbon signals.

- X-ray Powder Diffraction: The β-form of this compound crystallizes in the triclinic space group P1 with specific unit cell parameters (a = 12.0626 Å, b = 41.714 Å, c = 5.4588 Å). [1]

Pharmaceutical Applications

Solid Lipid Nanoparticles (SLNs)

This compound has shown significant utility in the development of stimuli-responsive solid lipid nanoparticles for drug delivery applications. Specifically, it has been incorporated into pH-sensitive cationic PEGylated SLNs composed of hydrogenated soybean phosphatidylcholine (HSPC), this compound (TM), poloxamer 188 (F68), stearylamine, and gelucire 53/10 using a hot homogenization-ultrasonication method. [3]

These this compound-based SLNs demonstrated pH-sensitive drug release properties, with approximately 20% higher release of camptothecin (CPT) at pH 5.5 compared to physiological pH 7.4. This characteristic is particularly valuable for targeted cancer therapy, taking advantage of the slightly acidic microenvironment of tumor tissues. [3]

Biological Activities

Research has revealed several biologically relevant activities associated with this compound:

- Acetylcholinesterase (AChE) Inhibition: this compound demonstrates significant AChE inhibition activity in both in vivo and in vitro studies, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease. Enzyme kinetic studies indicate a mixed (competitive-noncompetitive) type of inhibition toward AChE. [3]

- Antimicrobial Properties: As a component of Myristica fragrans seeds, this compound contributes to the broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. [3]

- Antioxidant Capacity: While not a potent antioxidant itself, this compound extracts contain associated compounds that demonstrate free-radical scavenging activity in DPPH assays. [4]

Experimental Workflow and Signaling Pathways

This compound Isolation and Analysis Workflow

The following workflow diagram illustrates the complete process from nutmeg extraction to pharmaceutical application:

Diagram 1: Comprehensive workflow for this compound isolation, analysis, and application

Pharmacological Activity Pathway

Diagram 2: Proposed pharmacological mechanisms of this compound and its formulations

Conclusion

These application notes provide comprehensive protocols for the extraction, analysis, and pharmaceutical application of this compound. The compound's natural abundance in nutmeg, combined with its versatile physicochemical properties, makes it an valuable material for both educational purposes and advanced drug delivery systems. The development of eco-friendly extraction methods and pH-responsive SLN formulations highlights the continuing relevance of this natural triglyceride in contemporary pharmaceutical research. Further investigation into the molecular mechanisms underlying its biological activities may uncover additional therapeutic applications for this abundant natural product.

References

Comprehensive Application Notes and Protocols for Trimyristin Purification and Recrystallization

Introduction to Trimyristin

This compound is a saturated triglyceride of myristic acid with the chemical formula C₄₅H₈₆O₆ that occurs naturally in several vegetable fats and oils, most notably in nutmeg (Myristica fragrans). This compound represents an ideal model system for studying crystallization principles due to its high abundance in nutmeg (20-25% by weight) and relatively straightforward isolation and purification characteristics. The extraction and purification of this compound from nutmeg is a fundamental experiment in organic chemistry education, yet it also presents valuable insights for pharmaceutical and chemical development professionals working with natural product isolation and purification [1].

The significance of this compound extends beyond academic exercises, as it serves as a precursor compound for the production of myristic acid and its derivatives through saponification reactions. These derivatives have applications in cosmetic formulations, pharmaceutical excipients, and as intermediates in organic synthesis. For researchers and development professionals, mastering the crystallization purification of compounds like this compound provides essential skills that translate to more complex Active Pharmaceutical Ingredient (API) purification scenarios, where precise control over crystal properties, purity, and yield is critical to product quality and performance [1] [2].

Chemical Properties and Commercial Availability

Fundamental Physicochemical Properties

This compound exhibits characteristic properties of a saturated triglyceride with high molecular weight and limited polarity. Understanding these properties is essential for developing effective purification protocols and predicting solubility behavior in various solvent systems [1].

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value/Specification | Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C₄₅H₈₆O₆ | - | [1] |

| Molecular Weight | 723.16-723.18 g/mol | - | [1] [3] |

| Melting Point | 56-57°C | 760 mmHg | [1] [3] |

| Boiling Point | 311°C | 760 mmHg | [1] |

| Density | 0.862 g/cm³ | 20°C | [1] |

| Flash Point | >110°C | - | [1] |

| Refractive Index | 1.4428 | 60°C | [1] |

| Crystal System | Triclinic (β-form) | - | [1] |

Solubility Profile and Commercial Availability

The solubility profile of this compound follows typical triglyceride behavior, exhibiting high solubility in non-polar and chlorinated solvents while being virtually insoluble in aqueous systems. This characteristic enables effective separation from polar impurities during purification processes [1] [3].

Table 2: Solubility Profile and Commercial Availability of this compound

| Parameter | Specification | Details |

|---|---|---|

| Water Solubility | Insoluble | - |

| Soluble In | Chloroform, diethyl ether, acetone, benzene, dichloromethane, ethanol | [1] [3] |

| Chloroform Solubility | 10 mg/mL | [3] |

| Commercial Availability | Multiple suppliers | Sigma-Aldrich, TCI Chemicals, etc. |

| Price Range | $73-$378 | Varies by quantity and purity [3] |

| Purity Grades | ≥95.0% to ≥99% | GC analysis [3] |

| Biological Source | Plant (palm) | [3] |

Extraction and Isolation Protocol from Natural Sources

Principle and Materials

The extraction protocol leverages the high solubility of this compound in organic solvents at room temperature and its high abundance in nutmeg (20-25% by mass). The extraction is typically performed at room temperature using diethyl ether as the solvent of choice, taking advantage of the high solubility of this compound in this medium while minimizing the extraction of more polar impurities [1].

Required Materials:

- Dried, ground nutmeg (20-50 g)

- Diethyl ether (200-300 mL)

- Round-bottom flask (500 mL)

- Heating mantle or water bath

- Filter paper and Buchner funnel

- Rotary evaporator

- Ice bath

Step-by-Step Extraction Procedure

Nutmeg Preparation: Begin with 50 g of finely ground nutmeg in a 500 mL Erlenmeyer flask. The grinding increases surface area for efficient extraction.

Solvent Extraction: Add 200 mL of diethyl ether to the nutmeg, stopper securely, and swirl periodically over 30 minutes at room temperature. The high solubility of this compound in ether allows for efficient extraction at ambient temperature [1].

Filtration: Decant the ether solution through Whatman No. 1 filter paper on a Buchner funnel using gentle vacuum filtration. Retain the solid nutmeg residue for a second extraction.

Second Extraction: Repeat the extraction with 100 mL of fresh diethyl ether for 15 minutes and filter, combining the ether extracts.

Solvent Removal: Concentrate the combined ether extracts using a rotary evaporator at reduced pressure and temperatures below 40°C until a yellowish crude solid remains. Avoid complete drying as this may make transfer difficult.

Initial Yield Assessment: Weigh the crude this compound to determine extraction yield (expected: 10-12.5 g from 50 g nutmeg, representing 20-25% yield) [1].

Recrystallization and Purification Protocols

Solvent Selection and Principles

Recrystallization purification exploits the temperature-dependent solubility of this compound in appropriate solvent systems. The ideal recrystallization solvent demonstrates high solute solubility at elevated temperatures and significantly reduced solubility at lower temperatures, facilitating crystal recovery. For this compound, acetone has been identified as a suitable recrystallization solvent, though ethyl acetate or ethanol may also be employed with appropriate modifications to the protocol [4] [5].

The underlying principle of recrystallization relies on the tendency of molecules to preferentially adopt ordered crystalline arrangements during slow cooling from saturated solutions, effectively excluding impurities from the growing crystal lattice. The slower the cooling rate, the more effectively impurities are rejected, resulting in higher purity crystals [4]. Key considerations for solvent selection include:

- High temperature coefficient (significantly higher solubility at elevated temperatures)

- Selective impurity dissolution (either readily dissolving impurities or not dissolving them at all)

- Non-reactivity with this compound

- Moderate volatility for easy removal from crystals

- Safety profile and environmental considerations

Detailed Recrystallization Procedure

Dissolution: Transfer 10 g of crude this compound to a 250 mL Erlenmeyer flask and add 50 mL of acetone. Heat the mixture to gentle reflux with stirring on a hot plate, adding additional acetone in 5 mL increments until complete dissolution is achieved. Avoid excessive solvent addition as this reduces final yield [5].

Decolorization (if required): If the solution exhibits significant coloration, add 0.1-0.2 g of decolorizing carbon and continue heating for 5-10 minutes. Colored impurities adsorb onto the carbon surface [5].

Hot Filtration: Immediately filter the hot solution through preheated filter paper using a warmed Büchner funnel or perform gravity filtration through fluted filter paper. This step removes insoluble impurities and decolorizing carbon [5].

Crystallization: Allow the filtered solution to cool slowly to room temperature without disturbance. Subsequently, further cool in an ice-water bath for 30-60 minutes to maximize crystal yield. Slow cooling promotes formation of well-defined crystals with reduced impurity incorporation [4].

Crystal Recovery: Collect the crystals by vacuum filtration using a Büchner funnel, washing with 10-15 mL of cold acetone to remove adherent mother liquor.

Drying: Spread crystals on a watch glass and air-dry, or place in a vacuum desiccator for 1-2 hours until constant weight is achieved. The final product appears as white crystalline solid with typical yields of 70-85% recovery from crude material.

Impurity Management and Troubleshooting

Impurity Incorporation Mechanisms

In crystallization processes, impurities can incorporate through several distinct mechanisms that impact final product purity. Understanding these pathways enables targeted troubleshooting when purity specifications are not met [2]:

Surface Deposition: Impurities adhere to crystal surfaces through adsorption or via residual mother liquor that remains after filtration. This is typically addressed through effective washing with cold solvent.

Inclusions: Rapid crystal growth can trap impurity-rich mother liquor within crystal defects or fractures. Slower cooling rates and controlled supersaturation minimize this incorporation mechanism.

Solid Solutions: Structurally similar impurities may incorporate directly into the crystal lattice through isomorphic substitution. This represents a particularly challenging purification scenario that may require alternative strategies.

The systematic approach to impurity management begins with identifying the specific incorporation mechanism before implementing targeted purification strategies [2].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Purification

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low Recovery | Excessive solvent used | Reduce solvent volume by 10-20% | Add solvent incrementally until dissolution |

| Poor Crystal Formation | Rapid cooling | Allow slow cooling to room temperature first | Insulate flask with cotton wool |

| Colored Product | Incomplete decolorization | Repeat decolorization step | Use fresh decolorizing carbon |

| Oily Product | Cooling too rapid | Redissolve and cool more slowly | Use seeding crystals if available |

| Low Purity | Insufficient washing | Increase cold wash solvent volume | Consider recrystallization repetition |

Advanced Process Monitoring and Analytical Techniques

Process Analytical Technology (PAT) Tools

Advanced monitoring approaches provide real-time insight into crystallization processes, enabling better control over critical quality attributes. Electrical Resistance Tomography (ERT) has emerged as a valuable tool for monitoring and visualizing crystallization processes, particularly for distinguishing solid concentration distributions in both low and high conductivity solutions [6].

ERT systems employ inverse imaging techniques to generate multidimensional data from acquired electrical measurements, allowing visualization of crystal distribution within reactor systems. This approach represents part of the growing PAT framework that includes various instrumental techniques for crystallization monitoring and crystal characterization [6]. Complementary PAT tools include:

- Focused Beam Reflectance Measurement (FBRM): Provides chord length distributions and particle count data

- Particle Vision Microscopy (PVM): Offers direct imaging of crystal morphology and size

- Raman Spectroscopy: Enables polymorph identification and composition analysis

- Impedance Spectroscopy: Monitors crystallization progress through electrical property changes

Implementation of Advanced Monitoring

For research and development laboratories implementing crystallization process monitoring, a staged approach balances information gain with resource allocation. Initial experiments should establish baseline crystallization kinetics using easily implemented tools such as in-situ microscopy, progressing to more sophisticated PAT tools like ERT for processes requiring precise control over spatial distribution and crystal formation [6].

The development of specialized software such as ERT-Vis (a MATLAB-based interactive GUI application) has improved accessibility to advanced tomographic monitoring, providing capabilities for reconstructing images instantaneously and interactively visualizing crystallization process data. Such tools facilitate the implementation of quality-by-design principles in crystallization process development [6].

Workflow Visualization

The following workflow diagram summarizes the complete this compound purification process, integrating both extraction and recrystallization stages with key decision points and quality control checks:

Diagram 1: Complete workflow for this compound extraction and purification, showing key process stages and decision points for quality optimization.

Conclusion and Applications

The purification of this compound through recrystallization demonstrates fundamental principles of solid-liquid separation and crystal engineering that have direct relevance to pharmaceutical development. The protocols outlined provide a robust framework for obtaining high-purity this compound, with potential applications as a model compound for crystallization studies, a starting material for myristic acid production, or as a reference standard in analytical methodologies.

The integration of systematic impurity management approaches with advanced process monitoring technologies represents a comprehensive strategy for quality assurance in crystallization processes. As regulatory requirements for pharmaceutical compounds continue to emphasize quality by design principles, the methodologies applied to this compound purification can be scaled and adapted to more complex synthetic intermediates and active pharmaceutical ingredients, highlighting the enduring relevance of this classic purification system in contemporary chemical development.

References

- 1. This compound [en.wikipedia.org]

- 2. A Structured Approach To Cope with Impurities during ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 555-45-3 [chemicalbook.com]

- 4. Recrystallization - Chemistry LibreTexts [chem.libretexts.org]

- 5. Recrystallization [sites.pitt.edu]

- 6. Monitoring and Visualization of Crystallization Processes ... [mdpi.com]

Comprehensive Application Notes and Protocols: Trimyristin Saponification and Myristic Acid in Pharmaceutical Research

Introduction and Chemical Background

Trimyristin is a saturated triglyceride that serves as a valuable chemical precursor in pharmaceutical and biochemical research. This compound, systematically known as propane-1,2,3-triyl tri(tetradecanoate), occurs naturally in several vegetable sources, most notably in the seed of Myristica fragrans (nutmeg), where it constitutes 20-25% of the dried mass [1]. The significance of this compound extends beyond its role as a natural product; it represents an ideal model compound for studying triglyceride chemistry and serves as a primary source of myristic acid through saponification processes [1] [2]. The extraction of this compound from nutmeg is frequently incorporated into introductory organic chemistry curricula due to its high abundance in the source material and the straightforward purification methods required [1].

Myristic acid (tetradecanoic acid) is a 14-carbon saturated fatty acid that plays crucial roles in biological systems, particularly in post-translational protein modification through N-myristoylation [3]. Unlike more abundant saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), myristic acid typically accounts for only 0.5-1% of total fatty acids in animal tissues, making it a relatively rare cellular component [3]. This relative scarcity belies its significant biological importance, as myristic acid participates in the regulation of various physiological pathways, including signal transduction cascades and protein trafficking mechanisms [3] [4]. The covalent attachment of myristic acid to proteins facilitates their association with cellular membranes and modulates their functional activities [4].

The saponification reaction that converts this compound to myristic acid represents a fundamental chemical transformation with both educational and practical significance in pharmaceutical development. This hydrolysis process, typically conducted under basic conditions, cleaves the ester bonds of the triglyceride, releasing glycerol and fatty acid salts that can be subsequently acidified to yield the free myristic acid [5]. Recent research has revealed that myristic acid and its derivatives exhibit promising pharmacological activities, including antifungal, antiviral, and anticancer properties, making them attractive targets for drug development [4].

Physical and Chemical Properties

This compound Characteristics

This compound (C₄₅H₈₆O₆) is a symmetric triglyceride composed of a glycerol backbone esterified with three myristic acid chains. This molecular structure contributes to its characteristic physical properties, including a white to yellowish-gray solid appearance and an odorless nature [1]. The compound exhibits a melting point of 56-57°C at standard atmospheric pressure and a considerably higher boiling point of 311°C [1]. The density of this compound varies with temperature, measuring 0.862 g/cm³ at 20°C and 0.8848 g/cm³ at 60°C [1]. These thermal properties are significant considerations for extraction and purification processes.

The solubility profile of this compound demonstrates marked hydrophobicity, with the compound being insoluble in water but readily soluble in a range of organic solvents including ethanol, acetone, benzene, chloroform, dichloromethane, diethyl ether, and tert-butyl methyl ether (TBME) [1]. This selective solubility is exploited in extraction protocols, particularly using diethyl ether at room temperature, where this compound exhibits high solubility [1]. The crystalline structure of the β-form of this compound has been characterized as triclinic with space group P1, with unit cell parameters of a = 12.0626 Å, b = 41.714 Å, and c = 5.4588 Å [1].

Myristic Acid Properties

Myristic acid (C₁₄H₂₈O₂) is a saturated fatty acid that exists as colorless crystals at room temperature. The compound has a melting point of 52-53°C, which is slightly lower than its triglyceride counterpart [5]. This minor difference in melting points facilitates the separation and purification process. The boiling point of myristic acid is temperature-dependent under reduced pressure, measuring 250°C at 100 mm Hg and 195°C at 15 mm Hg [5]. These volatility characteristics inform the distillation conditions for purification.

Table 1: Physical Properties of this compound and Myristic Acid

| Property | This compound | Myristic Acid |

|---|---|---|

| Chemical Formula | C₄₅H₈₆O₆ | C₁₄H₂₈O₂ |

| Molar Mass | 723.177 g·mol⁻¹ | 228.37 g·mol⁻¹ |

| Appearance | White-yellowish gray solid | Colorless crystals |

| Melting Point | 56-57°C | 52-53°C |

| Boiling Point | 311°C (at 760 mmHg) | 250°C (at 100 mmHg) |

| Water Solubility | Insoluble | Insoluble |

| Organic Solvent Solubility | Soluble in ether, acetone, chloroform, benzene | Soluble in organic solvents |

The biological significance of myristic acid extends beyond its role as a structural component, as it serves as a key regulator in various metabolic processes. Myristic acid activates dihydroceramide Δ4-desaturase 1 through N-myristoylation, influencing sphingolipid metabolism [3]. Additionally, it enhances fatty acid Δ6-desaturase activity, although the FADS2 enzyme itself does not undergo myristoylation [3]. These regulatory functions highlight the importance of myristic acid in maintaining cellular homeostasis and metabolic balance.

Extraction and Saponification Protocols

This compound Extraction from Nutmeg

The isolation of this compound from nutmeg represents a straightforward natural product extraction due to the high concentration of this triglyceride in the source material. The following protocol details a standardized method for obtaining high-purity this compound from commercially available nutmeg powder [1].

Materials and Equipment:

- Nutmeg powder (finely ground, 50 g)

- Diethyl ether or petroleum ether (300-400 mL)

- Round-bottom flask (500 mL)

- Condenser for reflux

- Filtration apparatus

- Rotary evaporator

- Ice bath

Procedure:

- Place 50 g of finely powdered nutmeg in a 500 mL round-bottom flask.

- Add 300 mL of diethyl ether and attach a reflux condenser.

- Heat the mixture at 40-45°C for 60-90 minutes with occasional swirling to facilitate extraction.

- Allow the mixture to cool to room temperature and filter through filter paper to remove particulate matter.

- Concentrate the filtrate to approximately 50-75 mL using a rotary evaporator at reduced pressure.

- Transfer the concentrated solution to an Erlenmeyer flask and cool in an ice bath for 30 minutes to promote crystallization.

- Collect the crystalline product by vacuum filtration and wash with cold ether (20-30 mL).

- Dry the purified this compound in a desiccator under vacuum. The typical yield ranges from 10-12.5 g (20-25% of initial nutmeg mass) [1].

Technical Notes:

- The extraction efficiency can be improved by performing a second extraction of the nutmeg residue with fresh solvent.

- The purity of the product can be verified by thin-layer chromatography (TLC) using petroleum ether:diethyl ether:acetic acid (80:20:1) as the mobile phase.

- Alternative solvents such as acetone or dichloromethane may be used, though ethers generally provide superior selectivity for this compound extraction.

Saponification Protocol for Myristic Acid Production

The conversion of this compound to myristic acid through alkaline hydrolysis is a classic saponification reaction that proceeds efficiently under optimized conditions. The following protocol, adapted from Organic Syntheses, provides high yields of pure myristic acid suitable for pharmaceutical applications [5].

Materials and Equipment:

- This compound (purified, 100 g, 0.14 mol)

- Sodium hydroxide solution (10% w/v, 200 mL)

- Hydrochloric acid (20% v/v, 100 mL)

- Round-bottom flask (2 L)

- Steam bath or heated stir plate

- Steam distillation apparatus

- Steam-jacketed funnel

- Buchner funnel

Procedure:

- Place 100 g of purified this compound in a 2 L round-bottom flask.

- Add 200 mL of 10% sodium hydroxide solution and heat the mixture on a steam bath for 2 hours with frequent shaking or mechanical stirring until the this compound becomes emulsified [5].

- Dilute the mixture with 300 mL of water and continue heating for an additional 30 minutes until the solution becomes almost clear, indicating complete saponification.

- Pour the saponified mixture with stirring into a hot solution of 650 mL of water and 100 mL of 20% hydrochloric acid to acidify the fatty acids.

- Pass a gentle current of steam into the hot mixture for approximately 15 minutes until the oily layer becomes transparent [5].

- Allow the mixture to cool and solidify, then collect the solid acid by filtration.

- Remove residual water and salts by filtering through a steam-jacketed funnel or by recrystallization from petroleum ether (b.p. 40-60°C) [5].

- Dry the purified myristic acid in a desiccator or oven at low temperature. The typical yield ranges from 84-90 g (89-95% of theoretical yield) [5].

The following workflow diagram illustrates the complete process from nutmeg extraction to myristic acid purification:

Analytical Methods and Characterization

Spectroscopic Analysis

Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups present in this compound and myristic acid. For this compound, characteristic absorption bands include strong C=O stretching at ~1745 cm⁻¹ (ester carbonyl), C-O stretching at 1160-1200 cm⁻¹, and CH₂ bending at ~1460 cm⁻¹ [4]. The successful conversion to myristic acid is confirmed by the disappearance of the ester carbonyl band and the appearance of a broad O-H stretching band at 2500-3300 cm⁻¹ (carboxylic acid dimer) along with a C=O stretching band at ~1710 cm⁻¹ (carboxylic acid carbonyl).